

Technical Support Center: Akt1&PKA-IN-2 (API-2/Triciribine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Akt1&PKA-IN-2

Cat. No.: B12389640

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of the Akt inhibitor, API-2 (also known as Triciribine or NSC 154020).

Frequently Asked Questions (FAQs)

What is API-2 and what is its primary target?

API-2 (Akt/protein kinase B signaling inhibitor-2), also known as Triciribine, is a small molecule inhibitor that selectively targets the serine/threonine kinase Akt (also known as Protein Kinase B).[1] It functions by suppressing the kinase activity and phosphorylation of Akt.[1][2] This inhibition leads to the suppression of cell growth and induction of apoptosis in cancer cells where the Akt pathway is overactive.[1][2]

Is API-2 selective for Akt?

Yes, published studies report that API-2 is highly selective for Akt.[1][2]

What kinases and signaling pathways are known to be unaffected by API-2?

Studies have shown that API-2 does not inhibit the activation of several other kinases and signaling components, including:

- Phosphatidylinositol 3'-kinase (PI3K)[1]

- Phosphoinositide-dependent kinase-1 (PDK1)[[1](#)]
- Protein kinase C (PKC)[[1](#)]
- Serum- and glucocorticoid-inducible kinase (SGK)[[1](#)]
- Protein kinase A (PKA)[[1](#)]
- Signal transducer and activators of transcription 3 (STAT3)[[1](#)]
- Extracellular signal-regulated kinase-1/2 (ERK1/2)[[1](#)]
- c-Jun NH(2)-terminal kinase (JNK)[[1](#)]

Does API-2 have any known off-target effects?

Besides its primary target Akt, API-2 is also known to be an inhibitor of DNA synthesis and has shown antiviral activity against HIV-1.[[3](#)] The IC50 for HIV-1 inhibition in certain cell lines is reported to be 20 nM.[[3](#)]

Troubleshooting Guide

Question/Issue	Possible Cause	Suggested Solution
I am not observing the expected downstream inhibition of Akt signaling (e.g., no change in p-GSK3 β or p-FOXO).	1. Suboptimal inhibitor concentration: The IC ₅₀ of API-2 for Akt in PC3 cells is 130 nM, with maximum growth inhibition observed around 1-10 μ M.[3] Your experimental system may require a different optimal concentration. 2. Cell line resistance: The cell line you are using may have intrinsic or acquired resistance to Akt inhibition. 3. Inhibitor instability: The inhibitor may have degraded over time or due to improper storage.	1. Perform a dose-response experiment to determine the optimal concentration of API-2 for your specific cell line and experimental conditions. 2. Confirm the activation status of the Akt pathway in your cell line (e.g., by checking basal p-Akt levels). Consider using a cell line with a known dependency on Akt signaling as a positive control. 3. Ensure the inhibitor is stored correctly and prepare fresh stock solutions.
I am observing unexpected cellular effects that do not seem to be related to Akt inhibition.	1. DNA synthesis inhibition: API-2 is also a known DNA synthesis inhibitor.[3] This can lead to effects on cell proliferation and viability that are independent of its action on Akt. 2. Unknown off-target effects: While reported to be highly selective, it is possible that API-2 has uncharacterized off-target effects in your specific experimental model.	1. Design experiments to decouple the effects of Akt inhibition from DNA synthesis inhibition. For example, use another Akt inhibitor with a different mechanism of action as a comparator. You could also assess markers of DNA synthesis inhibition directly. 2. Perform a rescue experiment by overexpressing a constitutively active form of Akt to see if the observed phenotype is reversed. Consider using a broader kinase inhibitor screen to identify potential off-targets in your system.

I am seeing toxicity in my control (non-cancerous) cells.	Inhibitor concentration too high: Although API-2 has been shown to be less effective at inhibiting primary astrocytes compared to tumor cells, high concentrations can still induce toxicity.[3]	Determine the GI50 (concentration for 50% growth inhibition) for your control cell line to establish a non-toxic working concentration range.
-----------------------------------------------------------	--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------	-----------------------------------------------------------------------------------------------------------------------------------------------

Data Presentation

Illustrative Kinase Selectivity Profile of a Representative Akt Inhibitor

Note: Comprehensive quantitative off-target data for API-2 (Triciribine) is not readily available in the public domain. The following table is an illustrative example based on a well-characterized pan-Akt inhibitor, GSK690693, to demonstrate how such data is typically presented. The IC50 values shown here are for GSK690693 and NOT for API-2.

Kinase	IC50 (nM)	Kinase Family
Akt1	2	AGC
Akt2	13	AGC
Akt3	9	AGC
PKA	<100	AGC
PrkX	<100	AGC
PKCα	<100	AGC
AMPK	50	CAMK
DAPK3	81	CAMK

Data for GSK690693 is presented as an example.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency and selectivity of an inhibitor against a panel of protein kinases.

1. Reagents and Materials:

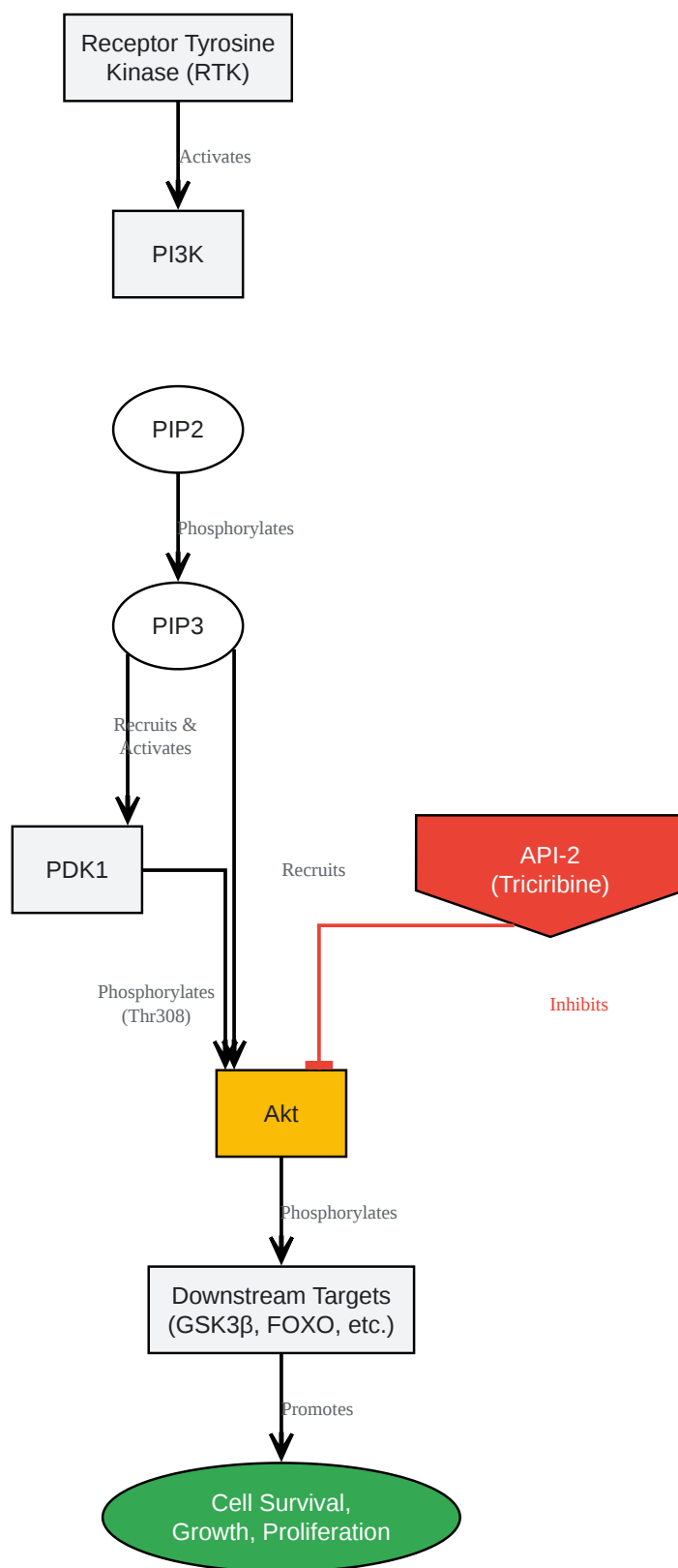
- Purified recombinant kinases
- Specific peptide substrates for each kinase
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mg/ml BSA, 0.1% β-mercaptoethanol)[5]
- Test inhibitor (API-2) dissolved in a suitable solvent (e.g., DMSO)
- [γ-³²P]ATP or fluorescently labeled ATP analog
- 96-well plates
- Phosphocellulose paper or other capture method
- Scintillation counter or fluorescence plate reader

2. Procedure:

- Prepare inhibitor dilutions: Create a serial dilution of API-2 in the kinase assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
- Kinase reaction setup: In a 96-well plate, add the kinase assay buffer, the specific peptide substrate, and the purified kinase.
- Add inhibitor: Add the diluted API-2 or vehicle control to the appropriate wells.
- Initiate reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent ATP analog).

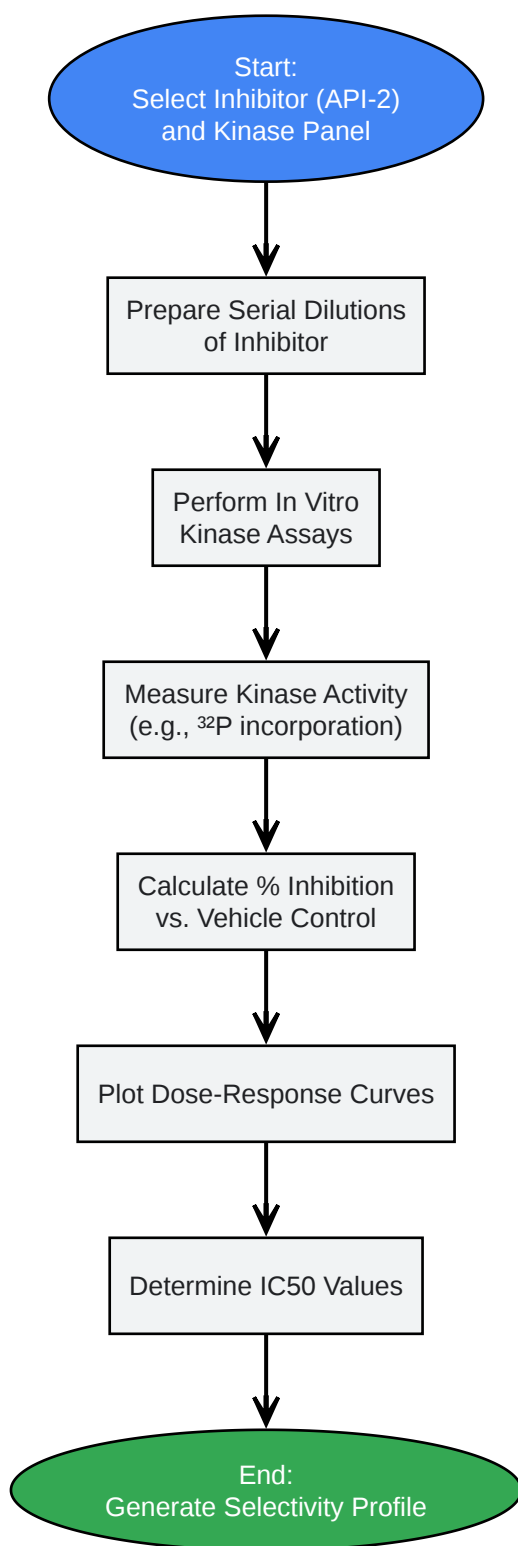
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
- Stop reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
- Measure kinase activity:
 - For radioactive assays: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ -³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
 - For non-radioactive assays: Measure the signal (e.g., fluorescence) using a plate reader.
- Data analysis:
 - Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: PI3K/Akt signaling pathway with the inhibitory action of API-2.



[Click to download full resolution via product page](#)

Caption: General workflow for assessing kinase inhibitor selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Akt/protein kinase B signaling inhibitor-2, a selective small molecule inhibitor of Akt signaling with antitumor activity in cancer cells overexpressing Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Akt1&PKA-IN-2 (API-2/Triciribine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389640#potential-off-target-effects-of-akt1-pka-in-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com